molecular formula C8H6FN B1304775 4-Fluoroindole CAS No. 387-43-9

4-Fluoroindole

Cat. No. B1304775
CAS RN: 387-43-9
M. Wt: 135.14 g/mol
InChI Key: ZWKIJOPJWWZLDI-UHFFFAOYSA-N
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Description

4-Fluoroindole is a fluorinated analog of the heterocyclic compound indole, which is a structural element found in many natural products and pharmaceuticals. The introduction of a fluorine atom into the indole ring can significantly alter the compound's physical, chemical, and biological properties, making it a valuable target for research in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of fluorinated indoles, such as 4-fluoroindole, often involves the use of fluorinating agents or the direct fluorination of indole precursors. For instance, the synthesis of (L)-4-fluorotryptophan from 4-fluoroindole is described as a seven-step process with a key diastereoselective alkylation step . Additionally, the use of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead) has been reported for the synthesis of 4-fluoropyrrolidine derivatives, which are valuable in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of fluorinated indoles is characterized by the presence of a fluorine atom on the indole ring, which can influence the electronic distribution and reactivity of the molecule. For example, the single crystal structure determination of a 3-fluorinated stilbazole provides insights into the planarity and conformation of the molecule, which can be extrapolated to understand the structural aspects of 4-fluoroindole derivatives .

Chemical Reactions Analysis

Fluorinated indoles participate in a variety of chemical reactions, leveraging the unique reactivity of the fluorine atom. The fluorine atom can act as an electrophilic site, influencing the regioselectivity and outcome of reactions such as Diels-Alder reactions, as demonstrated by the synthesis of 3-chloro-4-fluorothiophene-1,1-dioxide . Additionally, the introduction of fluorine into indole derivatives can enable further functionalization, as seen in the synthesis of 3-amino-4-fluoropyrazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluoroindole derivatives are significantly impacted by the presence of the fluorine atom. For instance, the high thermal stability and resistance to aqueous hydrolysis of certain fluorinating agents, such as Fluolead, suggest that fluorinated indoles may also exhibit enhanced stability . The fluorescence properties of 4-cyanoindole-2'-deoxyribonucleoside (4CIN), a related compound, indicate that fluorinated indoles could have potential applications in fluorescent labeling and imaging .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient synthesis methods for fluoroindole derivatives, including 2-fluoroindoles, have been developed, highlighting their importance in bioactive or therapeutic agents. A novel strategy involving difluorocarbene for constructing 2-fluoroindoles demonstrates significant synthetic advantages and potential for creating bioactive molecules (Jianke Su et al., 2021).

Biochemical Applications

  • The use of fluorochromes, including 4-Fluoroindole derivatives, in various nucleic acid labeling methods offers insights into counting viruses in aquatic systems, showcasing their utility in environmental microbiology and virology (Y. Bettarel et al., 2000).

Materials Science and Electrochemistry

  • Fluoro-substituted conjugated polyindole has been investigated for its superior electrochemical charge storage properties. The study demonstrates that 5-fluoroindole-based polymers offer high specific capacitance and stability, making them promising materials for supercapacitor applications (Rui Wang et al., 2019).

Pharmaceutical Research

  • The inhibition mechanisms of antifungal indole derivatives, including 5-fluoroindole and 4-fluoroindole, were explored against Fusarium oxysporum, suggesting their potential as antifungal agents through the inhibition of anthranilate synthase activity (T. Nonomura et al., 2000).
  • A study on the enantioselective Mannich reactions of 3-fluorooxindoles highlighted the synthesis of compounds with significant biological activities, emphasizing the versatility of fluoroindoles in medicinal chemistry (Jian-bo Zhao et al., 2019).

Antivirulence and Antimicrobial Studies

  • 7-Fluoroindole has been identified as a compound that inhibits biofilm formation and quorum-sensing-regulated virulence factors in Pseudomonas aeruginosa without affecting planktonic growth, offering a novel approach to combating bacterial infections without promoting drug resistance (Jin‐Hyung Lee et al., 2012).

Safety And Hazards

4-Fluoroindole causes skin irritation and serious eye irritation . It may cause respiratory irritation and is harmful if swallowed or in contact with skin . It should be stored in a well-ventilated place and kept in a tightly closed container .

Future Directions

Indole-containing acyloins, like 4-Fluoroindole, are key intermediates in the synthesis of biologically active molecules such as carbazoles, β-carbolines, and other indole-containing molecules . They are also key precursors of antimicrobial/antiviral agents . Therefore, the development of straightforward synthetic approaches to access 2-fluoroindoles is highly desirable for studying their fundamental properties and applications .

properties

IUPAC Name

4-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKIJOPJWWZLDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379061
Record name 4-Fluoroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoroindole

CAS RN

387-43-9
Record name 4-Fluoroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-FLUOROINDOLE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Raney Nickel (500 mg) was added to a suspension of 1-[2-(2-fluoro-6-nitro-phenyl)vinyl]pyrrolidine (6 g, 25.42 mmol) in methanol (50 mL) and hydrogenated under atmospheric pressure at ambient temperature for 20 h. The mixture was filtered through a pad of Celite and the filtrate was concentrated in vacuo to afford 4-fluoro-1H-indole (2.05 g, 60%) as a brown liquid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
206
Citations
J Wilke, M Wilke, C Brand, JD Spiegel… - The Journal of …, 2017 - ACS Publications
… However, for 4-fluoroindole, where the influence of the L a is weak, the nature of the S 1 state can still be assigned to be mainly L b based on the excited state dipole moment. For 6-…
Number of citations: 15 pubs.acs.org
TLO Barstis, LI Grace, TM Dunn… - The Journal of Physical …, 1994 - ACS Publications
… The 1C R2PI spectra have been vibronically analyzed in the spectral region of 0q to OjJ 4-842 cm-’in 4-fluoroindole and 0 to 0®+--1100 cm-1 in 5-and 6-fluoroindole. All transitions …
Number of citations: 8 pubs.acs.org
M Kawase, AK Sinhababu, EM McGhee… - Journal of medicinal …, 1990 - ACS Publications
… 5.6- Bis(benzyloxy)-3-(cyanomethyl)-4-fluoroindole (24a). To a stirred solution of 37 % aqueous CH20 (400 mg, 5 mmol) and 40% Me2NH (600 mg, 5 mmol) in HOAc-EtOH (1:1,16 mL) …
Number of citations: 13 pubs.acs.org
NCC Yang, A Huang, DDH Yang - Journal of the American …, 1989 - ACS Publications
… The dramatic difference between the photochemical behaviors of 4-chloro- and 4-fluoroindole derivatives may be related to the difference in the energies of Ar-CI and Ar-F bonds. The …
Number of citations: 27 pubs.acs.org
BA Mayes, NC Chaudhuri, CP Hencken… - … Process Research & …, 2010 - ACS Publications
… (2) The 2-carboxy-5-chloro-4-fluoroindole moiety has also been incorporated as an important feature of other NNRTIs, in particular indolyl aryl sulfones, (3) and of various heterocyclic …
Number of citations: 14 pubs.acs.org
M Bentov, Z Pelchowicz, A Levy - Israel Journal of Chemistry, 1964 - Wiley Online Library
… 4-Fluoroindole (Vill) has been prepared by a five-step synthesis from 2-fluoro-6-nittotoluene (III). (Vill) has been converted into a number of N,N-dialkylated 4-fluorouyptamines. … 4-Fluoroindole …
Number of citations: 19 onlinelibrary.wiley.com
FL Allen, JC Brunton, H Suschitzky - Journal of the Chemical Society …, 1955 - pubs.rsc.org
… Cyclisation produced here only 4-fluoroindole-2-carboxylic acid. Treatment of its silver salt … We regard this compound as 3-ethyl-4-fluoroindole-2carboxylic acid, because it possesses …
Number of citations: 11 pubs.rsc.org
AS Hogendorf, A Hogendorf, K Popiołek-Barczyk… - European Journal of …, 2019 - Elsevier
… 4-Fluoroindole (4 g, 29.6 mmol) was dissolved in 7.5 mL of EtOH. This solution was added to a solution of 6.9 g Na 2 S 2 O 5 in 23.5 mL of H 2 O. The mixture was left overnight, suction …
Number of citations: 24 www.sciencedirect.com
M Schlosser, A Ginanneschi, F Leroux - 2006 - Wiley Online Library
… Both 4-fluoroindole 30 and 5-fluoroindole 31 were most easily obtained by consecutive treatment of 7-bromo-4-fluoroindole and 7-bromo-5-fluoroindole (17a and 18a, see below), …
JM Widholm - Plant Physiology, 1981 - academic.oup.com
… The addition of tryptophan or indole partiafly reversed the inhibition of both cell lines only for 4-fluoroindole, 5fluoroindole, and 6-fluoroindole. Inhibition of tobacco cell growth by 5…
Number of citations: 17 academic.oup.com

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